Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Overview
Description
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound that belongs to the class of methyl benzoates It is characterized by the presence of two bromine atoms and three methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate can be synthesized through the bromination of methyl 3,4,5-trimethoxybenzoate. The reaction involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in dichloromethane. The mixture is stirred at room temperature for 16 hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining appropriate temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce different alcohols or hydrocarbons.
Scientific Research Applications
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dibromo-3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Lacks the bromine atoms but shares the methoxy groups.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of bromine atoms.
Uniqueness
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of their biological activities.
Properties
IUPAC Name |
methyl 2,6-dibromo-3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O5/c1-15-8-6(12)5(11(14)18-4)7(13)9(16-2)10(8)17-3/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBCPOGHSCHYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OC)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285953 | |
Record name | Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-49-2 | |
Record name | NSC43305 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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